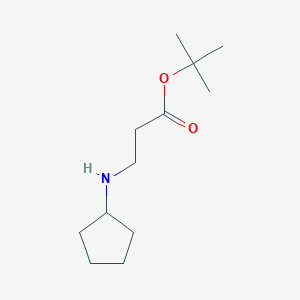

Tert-butyl 3-(cyclopentylamino)propanoate

Description

tert-Butyl 3-(cyclopentylamino)propanoate is a propanoic acid derivative featuring a tert-butyl ester group and a cyclopentylamino substituent at the β-position. This compound belongs to a class of amino acid esters widely utilized in pharmaceutical synthesis, peptidomimetics, and polymer chemistry. Its structure combines a hydrophobic tert-butyl group with a conformationally constrained cyclopentylamine moiety, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name |

tert-butyl 3-(cyclopentylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-13-10-6-4-5-7-10/h10,13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUMKBOYVOHBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclopentylamino)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with cyclopentylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually heated to reflux in an inert solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process. The final product is typically obtained in high purity through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclopentylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted amines or esters.

Scientific Research Applications

Tert-butyl 3-(cyclopentylamino)propanoate is used in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopentylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 3-(cyclopentylamino)propanoate with five structurally related compounds, focusing on molecular features, synthesis, and functional roles.

Structural and Physicochemical Properties

*Estimated based on cyclohexyl analog.

Key Observations:

- Ring Size Effects : Cyclohexyl (6-membered) and cyclopentyl (5-membered) analogs differ in hydrophobicity and conformational flexibility. Larger rings (e.g., cyclohexyl) may enhance lipid solubility .

- Aromatic vs.

- Chirality: Fluorophenyl and diaminopropanoate derivatives highlight the role of stereochemistry in synthesis and bioactivity .

Biological Activity

Tert-butyl 3-(cyclopentylamino)propanoate is an organic compound that has garnered attention in various fields of scientific research, particularly due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H23NO2

- Molecular Weight : 213.32 g/mol

- Structure : The compound consists of a tert-butyl group attached to a propanoate moiety, with a cyclopentylamino group providing distinct steric and electronic properties that influence its biological activity.

This compound interacts with specific molecular targets in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to either the active or allosteric sites, thereby preventing substrate binding and subsequent catalysis. This suggests potential applications in modulating metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that are critical for physiological responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Activity : Its ability to modulate pain pathways makes it a candidate for analgesic drug development.

In Vitro and In Vivo Studies

-

In Vitro Studies :

- Cell line assays have demonstrated that this compound can reduce cell viability in certain cancer cell lines, indicating potential anticancer activity.

- The compound has shown protective effects against oxidative stress in astrocytes exposed to amyloid beta, suggesting neuroprotective properties.

-

In Vivo Studies :

- In animal models, the compound has been evaluated for its ability to reduce inflammation and pain responses. Results indicated a significant reduction in inflammatory markers when administered prior to inflammatory stimuli.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 3-(cyclohexylamino)propanoate | Similar structure with cyclohexyl group | Moderate anti-inflammatory effects |

| Tert-butyl 3-(cyclopropylamino)propanoate | Similar structure with cyclopropyl group | Lower potency in enzyme inhibition |

| Tert-butyl 3-(cyclobutylamino)propanoate | Similar structure with cyclobutyl group | Anticipated neuroprotective effects |

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

-

Study on Neuroprotection :

- A study evaluated the protective effects of the compound in neurodegenerative models. Results indicated a reduction in cell death rates among astrocytes treated with the compound compared to controls exposed to neurotoxic agents.

-

Anti-inflammatory Research :

- In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain scores, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.